molecular formula C13H17N3O3S B2648338 5-(4-Methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one CAS No. 708216-42-6

5-(4-Methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one

Cat. No.: B2648338
CAS No.: 708216-42-6
M. Wt: 295.36
InChI Key: OZIIXYBVZYPTQS-UHFFFAOYSA-N
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Description

5-(4-Methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzimidazole core, followed by the introduction of the sulfonyl group and the 4-methylpiperidin-1-yl moiety. Common reagents used in these reactions include strong acids, bases, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the benzimidazole core.

Scientific Research Applications

5-(4-Methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)sulfonyl]aniline
  • 5-[(4-Methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid
  • 1-Benzyl-5-(4-methylpiperidin-1-yl)sulfonylindole-2,3-dione

Uniqueness

5-(4-Methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one is unique due to its specific combination of functional groups and the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-9-4-6-16(7-5-9)20(18,19)10-2-3-11-12(8-10)15-13(17)14-11/h2-3,8-9H,4-7H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIIXYBVZYPTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322830
Record name 5-(4-methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49730224
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

708216-42-6
Record name 5-(4-methylpiperidin-1-yl)sulfonyl-1,3-dihydrobenzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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